molecular formula C5H9NO2S B12723505 2-Methyl-4-thiazolidinecarboxylic acid, (2S-cis)- CAS No. 88855-04-3

2-Methyl-4-thiazolidinecarboxylic acid, (2S-cis)-

Cat. No.: B12723505
CAS No.: 88855-04-3
M. Wt: 147.20 g/mol
InChI Key: FHTPNEYXMGZOSH-IUYQGCFVSA-N
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Description

4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) is a chemical compound with the molecular formula C5H9NO2S. It is also known by its systematic name, 2-methylthiazolidine-4-carboxylic acid. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a carboxylic acid group and a methyl group attached to the thiazolidine ring further defines its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of cysteine with formaldehyde, followed by cyclization to form the thiazolidine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid group and the thiazolidine ring .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, such as esters or amides .

Scientific Research Applications

4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, leading to its antioxidant effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazolidine-4-carboxylic acid: This compound shares a similar structure but may differ in stereochemistry or functional groups.

    4-Thiazolidinecarboxylic acid, 2-methyl-, (2R-cis): This is a stereoisomer of the compound , differing in the spatial arrangement of atoms.

    2-Methyl-4-thiazolidinecarboxylic acid, (2S-trans): Another stereoisomer with a different configuration.

Uniqueness

4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both sulfur and nitrogen in the thiazolidine ring also contributes to its distinct chemical properties .

Properties

CAS No.

88855-04-3

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(2S,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1

InChI Key

FHTPNEYXMGZOSH-IUYQGCFVSA-N

Isomeric SMILES

C[C@H]1N[C@H](CS1)C(=O)O

Canonical SMILES

CC1NC(CS1)C(=O)O

Origin of Product

United States

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